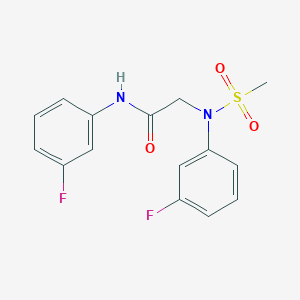
2-(3-fluoro-N-methylsulfonylanilino)-N-(3-fluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-fluoro-N-methylsulfonylanilino)-N-(3-fluorophenyl)acetamide is a synthetic organic compound that features both fluorine and sulfonyl functional groups. Compounds with these functional groups are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-fluoro-N-methylsulfonylanilino)-N-(3-fluorophenyl)acetamide typically involves multi-step organic reactions. A common approach might include:
Nitration: of aniline derivatives to introduce nitro groups.
Reduction: of nitro groups to amines.
Sulfonylation: to introduce the sulfonyl group.
Fluorination: to introduce fluorine atoms.
Acylation: to form the acetamide structure.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfonyl group.
Reduction: Reduction reactions could target the acetamide or sulfonyl groups.
Substitution: The fluorine atoms may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce amines.
Wissenschaftliche Forschungsanwendungen
2-(3-fluoro-N-methylsulfonylanilino)-N-(3-fluorophenyl)acetamide could have various applications in scientific research:
Chemistry: Used as a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. The presence of fluorine atoms might enhance binding affinity or metabolic stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(3-fluoroanilino)-N-(3-fluorophenyl)acetamide
- 2-(3-chloro-N-methylsulfonylanilino)-N-(3-fluorophenyl)acetamide
- 2-(3-fluoro-N-methylsulfonylanilino)-N-(4-fluorophenyl)acetamide
Uniqueness
The unique combination of fluorine and sulfonyl groups in 2-(3-fluoro-N-methylsulfonylanilino)-N-(3-fluorophenyl)acetamide may confer distinct chemical and biological properties, such as enhanced metabolic stability or specific binding interactions.
Eigenschaften
IUPAC Name |
2-(3-fluoro-N-methylsulfonylanilino)-N-(3-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N2O3S/c1-23(21,22)19(14-7-3-5-12(17)9-14)10-15(20)18-13-6-2-4-11(16)8-13/h2-9H,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUOMVSPKIGEXDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC(=CC=C1)F)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
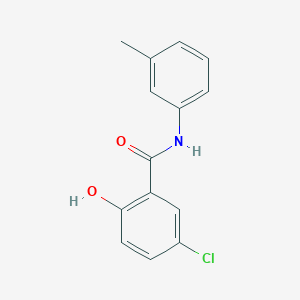
![N'-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetohydrazide](/img/structure/B5750006.png)
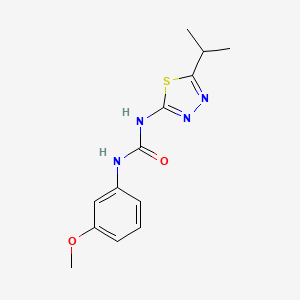
![2-[2-(dicyanomethylene)hydrazino]benzoic acid](/img/structure/B5750016.png)
![N-[(4-methylphenyl)methyl]-5-(methylsulfanyl)-1H-1,2,4-triazol-3-amine](/img/structure/B5750017.png)
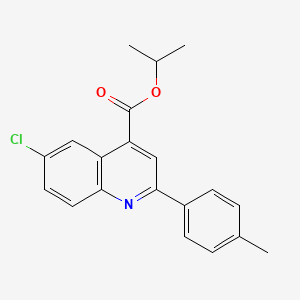
![2-(2-Fluorophenoxy)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B5750033.png)
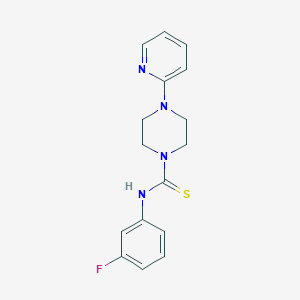
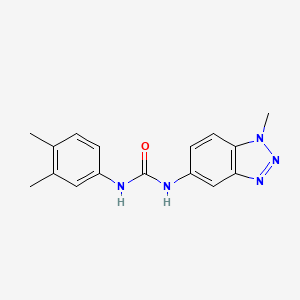
![N-(3-cyanophenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B5750083.png)
![5-(2-chloro-5-nitrophenyl)-2-furaldehyde {6-[(3,4-dimethylphenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazone](/img/structure/B5750085.png)
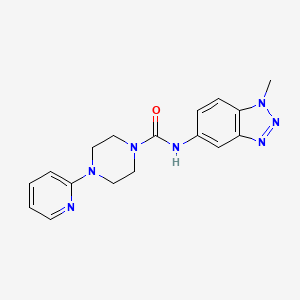
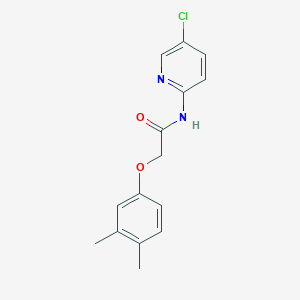
![N-(4-methylbenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B5750101.png)
